

SU11752 validation studies in different cell lines

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Compound Focus: SU-11752

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SU11752 Validation Study at a Glance

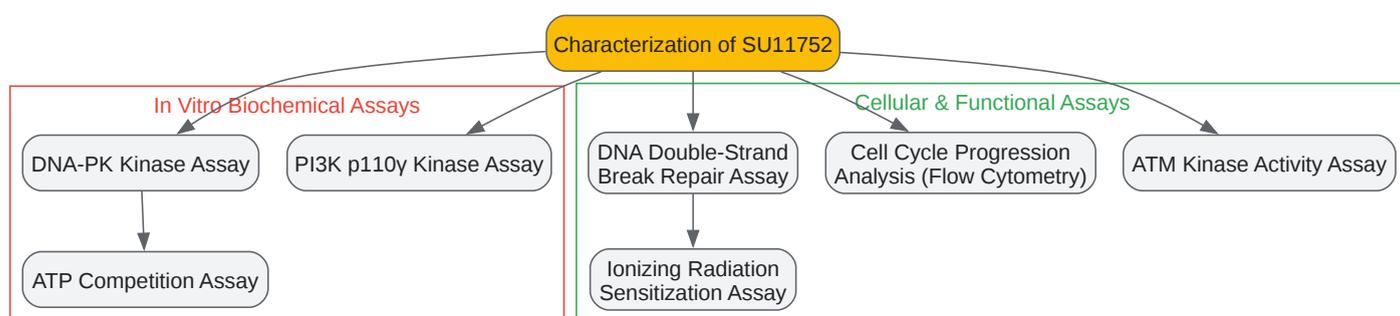
The key findings from the original 2004 study that first identified and characterized SU11752 are summarized in the table below [1] [2].

| Aspect of Validation | Details from the Original Study |
|------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Inhibitor Class | Three-substituted indolin-2-ones [1]. |
| Primary Target | DNA-dependent protein kinase (DNA-PK) [1]. |
| Mechanism of Action | Competes with ATP for binding to DNA-PK [1] [2]. |
| Potency (DNA-PK Inhibition) | Equally potent as the known inhibitor wortmannin [1] [2]. |
| Selectivity | 500-fold more selective for DNA-PK over phosphatidylinositol-3-kinase (PI3K) p110 γ than wortmannin [1]. |
| Cellular Effect | Inhibited DNA double-strand break repair [1] [2]. |
| Radiosensitization | Caused a five-fold sensitization to ionizing radiation [1] [2]. |
| Impact on Cell Cycle | Did not disrupt normal cell cycle progression at DNA-repair-inhibiting concentrations [1]. |

| Aspect of Validation | Details from the Original Study |
|----------------------|-------------------------------------------------------------------------|
| Specificity | Did not inhibit the related kinase ATM at effective concentrations [1]. |

Experimental Workflow

The diagram below illustrates the key experiments used to validate SU11752 in the original study.



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Research Context and Limitations

It's important to interpret the data on SU11752 within its historical context:

- **Foundational Research:** SU11752 was characterized as a **prototype compound** that helped define a new class of DNA-PK inhibitors [1]. The study established the **proof-of-concept** that selective DNA-PK inhibition could radiosensitize cells.
- **Evolution of the Field:** Research has progressed significantly since 2004. The review from 2022 mentions newer, more advanced DNA-PK inhibitors like **M3814** and **AZD7648**, which are already in clinical trials for combination therapy with radiotherapy and chemotherapy [3].
- **Information Gap:** The available data does not include comparisons of SU11752's performance (e.g., IC50, selectivity profile, cellular efficacy) against other inhibitors like NU7026, NU7441, or the newer clinical candidates [3] [4].

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References

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